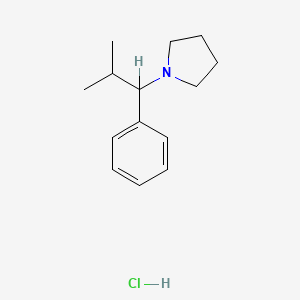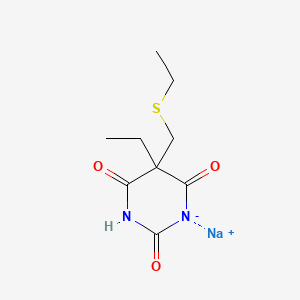
5-Ethyl-5-(ethylthiomethyl)barbituric acid sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-5-(ethylthiomethyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione is a compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-5-(ethylthiomethyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione typically involves the following steps:
Starting Materials: The synthesis begins with ethylthiomethyl ketone and ethyl acetoacetate.
Cyclization: These starting materials undergo cyclization in the presence of a base such as sodium ethoxide.
Substitution: The resulting intermediate is then subjected to substitution reactions to introduce the ethyl and ethylthiomethyl groups.
Final Product: The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and reagents.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Purification: Employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl-5-(ethylthiomethyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethylthiomethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various nucleophiles attached.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-5-(ethylthiomethyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of neurodegenerative diseases.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-Ethyl-5-(ethylthiomethyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione involves:
Molecular Targets: The compound interacts with specific molecular targets such as enzymes and receptors.
Pathways: It modulates various biochemical pathways, including the inhibition of oxidative stress and inflammation.
Effects: The compound exerts its effects by binding to active sites on target proteins, leading to changes in their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Ethyl-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione: A similar pyrimidine derivative with different substituents.
5-Ethyl-5-(1-ethylpropyl)-2-thioxo-2,3-dihydropyrimidine-4,6(1H,5H)-dione: Another pyrimidine compound with a thioxo group.
Uniqueness
5-Ethyl-5-(ethylthiomethyl)-2-sodiooxy-4,6(1H,5H)-pyrimidinedione is unique due to its specific combination of ethyl and ethylthiomethyl groups, which confer distinct chemical and biological properties compared to other pyrimidine derivatives.
Eigenschaften
CAS-Nummer |
73688-58-1 |
|---|---|
Molekularformel |
C9H13N2NaO3S |
Molekulargewicht |
252.27 g/mol |
IUPAC-Name |
sodium;5-ethyl-5-(ethylsulfanylmethyl)pyrimidin-3-ide-2,4,6-trione |
InChI |
InChI=1S/C9H14N2O3S.Na/c1-3-9(5-15-4-2)6(12)10-8(14)11-7(9)13;/h3-5H2,1-2H3,(H2,10,11,12,13,14);/q;+1/p-1 |
InChI-Schlüssel |
JXKGGIYBKBMYKF-UHFFFAOYSA-M |
Kanonische SMILES |
CCC1(C(=O)NC(=O)[N-]C1=O)CSCC.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


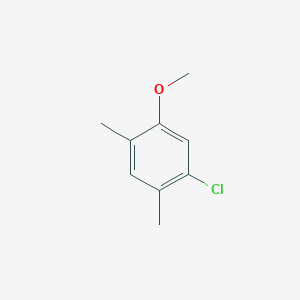
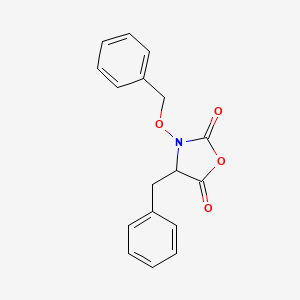
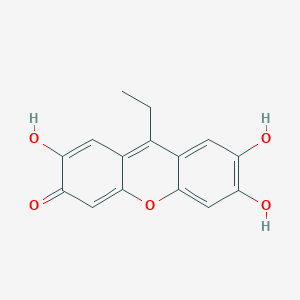
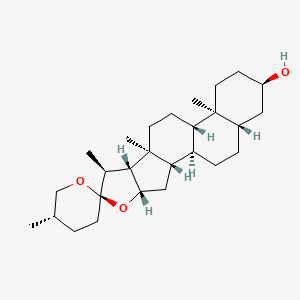
![1-(2-Aminoethyl)-3-[(2S)-1-methylpyrrolidin-2-YL]pyridin-1-ium chloride](/img/structure/B14442055.png)
![3,3'-[1,2-Phenylenebis(oxy)]di(propan-1-ol)](/img/structure/B14442063.png)
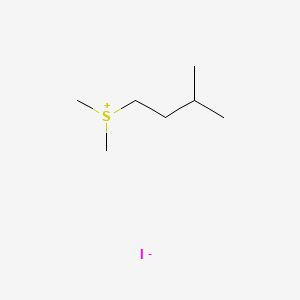


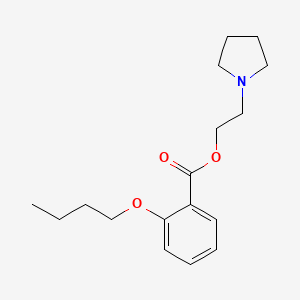

![[(4aR,10aS)-1,3,4,9,10,10a-Hexahydrophenanthren-4a(2H)-yl]methanol](/img/structure/B14442107.png)

